molecular formula C4H3ClHgS B14449301 Mercury, chloro-3-thienyl- CAS No. 73057-79-1

Mercury, chloro-3-thienyl-

Cat. No.: B14449301
CAS No.: 73057-79-1
M. Wt: 319.18 g/mol
InChI Key: WAGPHNXWKJDIDN-UHFFFAOYSA-M
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Description

Mercury, chloro-3-thienyl- (hypothetical IUPAC name: chloro(thiophen-3-yl)mercury) is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a thiophene ring at the 3-position. Organomercury compounds are notable for their toxicity, environmental persistence, and historical use in industrial applications (e.g., fungicides, preservatives) .

Properties

CAS No.

73057-79-1

Molecular Formula

C4H3ClHgS

Molecular Weight

319.18 g/mol

IUPAC Name

chloro(thiophen-3-yl)mercury

InChI

InChI=1S/C4H3S.ClH.Hg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q;;+1/p-1

InChI Key

WAGPHNXWKJDIDN-UHFFFAOYSA-M

Canonical SMILES

C1=CSC=C1[Hg]Cl

Origin of Product

United States

Preparation Methods

The synthesis of mercury, chloro-3-thienyl- typically involves the reaction of thiophene derivatives with mercury(II) chloride. One common method is the direct chloromercuration of thiophene, where thiophene is treated with mercury(II) chloride in the presence of a suitable solvent under controlled conditions . The reaction can be represented as follows:

C4H4S+HgCl2C4H3ClHgS+HClC_4H_4S + HgCl_2 \rightarrow C_4H_3ClHgS + HCl C4​H4​S+HgCl2​→C4​H3​ClHgS+HCl

Industrial production methods for organomercury compounds often involve similar chloromercuration reactions, but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Mercury, chloro-3-thienyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of mercury, chloro-3-thienyl- involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . This binding can affect various molecular targets and pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Structural and Chemical Properties

Key structural analogs include:

  • Chloro(furan-3-yl)mercury (C₄H₃ClHgO): A furan-based analog with a mercury-chlorine bond and an oxygen-containing heterocyclic ring. Its SMILES notation is C1=COC=C1[Hg]Cl, and it has a molecular weight of 295.11 g/mol .
  • Methylmercury chloride (CH₃HgCl): A linear alkyl mercury compound with a molecular weight of 251.08 g/mol, widely studied for its neurotoxicity and bioaccumulation .
  • Phenylmercuric acetate (C₈H₈HgO₂): An aromatic mercury compound used historically as a preservative, featuring a benzene ring bonded to mercury .

Table 1: Structural and Chemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Chloro(furan-3-yl)mercury C₄H₃ClHgO 295.11 Furan ring (O-heterocycle), Hg-Cl bond
Methylmercury chloride CH₃HgCl 251.08 Linear alkyl chain, high volatility
Phenylmercuric acetate C₈H₈HgO₂ 336.73 Benzene ring, acetate counterion

Industrial and Environmental Impact

  • Historical Use : Phenylmercuric acetate was widely used in paper production and cosmetics, with U.S. releases from kraft mills exceeding 1,000 lbs/year in 2002 .
  • Deposition Patterns : Mercury deposition in peat bogs (e.g., Małopolska region, Poland) shows anthropogenic enrichment factors up to 2.5× background levels, driven by industrial emissions of volatile and particulate mercury species .

Table 2: Environmental and Application Data

Compound Primary Use Environmental Behavior
Methylmercury chloride Fungicide, byproduct of industrial processes Bioaccumulates in aquatic food chains
Chloro(furan-3-yl)mercury Research chemical Limited data; heterocyclic structure may reduce volatility
Phenylmercuric acetate Preservative in paints, cosmetics Moderate persistence, hydrolyzes in water

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